Ethyl p-hydroxyphenyllactate
Overview
Description
Mechanism of Action
Target of Action
Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .
Biochemical Pathways
The inhibition of HPPD by this compound affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .
Result of Action
The inhibition of HPPD by this compound leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .
Industrial Production Methods: Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl ethanol derivatives.
Substitution: Formation of various substituted phenyl lactate derivatives.
Scientific Research Applications
Ethyl p-hydroxyphenyllactate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:
Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.
Uniqueness: this compound is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Biological Activity
Ethyl p-hydroxyphenyllactate (CAS 62517-34-4) is a compound that has garnered interest in various fields due to its potential biological activities, particularly its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an ester formed from p-hydroxyphenyllactic acid and ethanol. Its chemical structure can be represented as follows:
- Molecular Formula : CHO
- Molar Mass : 180.20 g/mol
- Appearance : Clear oil
- Purity : Typically >97% in commercial samples .
The primary mechanism of action for this compound involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial in the biosynthetic pathway of certain aromatic compounds. The inhibition leads to an accumulation of tyrosine and a reduction in the levels of plastoquinone (PQ), which may contribute to its biological effects.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative damage in various biological systems.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for natural preservatives in food and cosmetic industries. It has shown effectiveness against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, indicating its potential role as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antioxidant Study : A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a significant ability to reduce oxidative stress markers in cellular models.
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common foodborne pathogens. Results indicated strong inhibitory effects on Escherichia coli and Staphylococcus aureus, supporting its use as a natural preservative .
- Anti-inflammatory Mechanisms : A research paper detailed how this compound modulates inflammatory pathways by downregulating NF-kB signaling in macrophages, leading to decreased secretion of inflammatory mediators .
- Cancer Cell Proliferation : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
Mthis compound | Methyl ester | Antitumor activity |
4-Hydroxyphenylacetic acid | Phenolic acid derivative | Antioxidant properties |
4-Hydroxybenzoic acid | Simple phenolic compound | Antimicrobial activity |
Properties
IUPAC Name |
ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNCBJETJUYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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